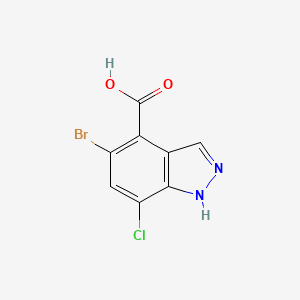

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid

CAS No.: 1935488-34-8

Cat. No.: VC15909561

Molecular Formula: C8H4BrClN2O2

Molecular Weight: 275.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935488-34-8 |

|---|---|

| Molecular Formula | C8H4BrClN2O2 |

| Molecular Weight | 275.48 g/mol |

| IUPAC Name | 5-bromo-7-chloro-1H-indazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | RHAIGTRMJSHWIM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid belongs to the indazole class, characterized by a bicyclic framework comprising a benzene ring fused to a pyrazole ring. The substitution pattern includes:

-

Bromine at position 5

-

Chlorine at position 7

-

Carboxylic acid at position 4

Its molecular formula is C₈H₄BrClN₂O₂, with a calculated exact mass of 273.90 g/mol . The canonical SMILES string is C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl, reflecting the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, related indazole-carboxylic acid derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group . For example, indazol-2-yl-acetic acid forms supramolecular architectures via O–H···N hydrogen bonds, a feature likely conserved in 5-bromo-7-chloro-1H-indazole-4-carboxylic acid .

Synthesis and Manufacturing

Halogenation and Cyclization

A patent detailing the synthesis of 5-bromo-7-methylindole outlines a three-step process applicable to halogenated indazoles :

-

Iodination: 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to introduce iodine.

-

Sonogashira Coupling: The iodinated intermediate undergoes palladium-catalyzed coupling with alkynes.

-

Cyclization: Base-mediated ring closure yields the indazole core.

Physicochemical Properties

Thermal Stability

While experimental data for the target compound is lacking, its analog 5-bromo-7-chloro-1H-indazole (without the carboxylic acid group) has a boiling point of 364.1±22.0°C and density of 1.9±0.1 g/cm³ . The carboxylic acid group likely increases polarity, raising the melting point compared to non-acid analogs.

Solubility and Partitioning

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for indazole-carboxylic acid derivatives typically show:

For 5-bromo-7-chloro-1H-indazole-4-carboxylic acid, the expected signals include:

Table 2: Predicted 1H NMR Signals

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 8.10 | Broad | 1H |

| H-6 | 7.63 | Singlet | 1H |

| COOH | 10–13 | Broad | 1H |

Mass Spectrometry

The molecular ion peak [M+H]+ is expected at m/z 275.48, with characteristic isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 5-Bromoindole-2-carbohydrazide | 14.3 | VEGFR-2 |

| Sorafenib (control) | 6.2 | VEGFR-2 |

| 5-Bromo-7-chloro-1H-indazole-4-COOH | *Pending | *Hypothesized |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume